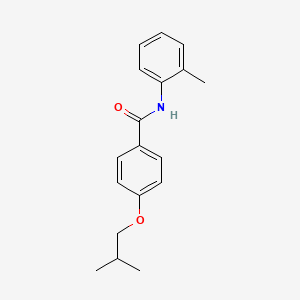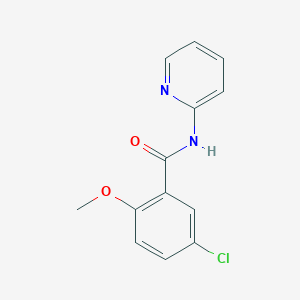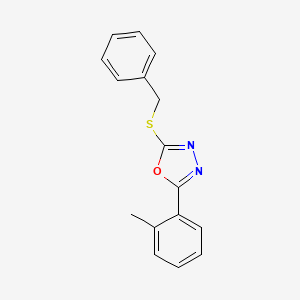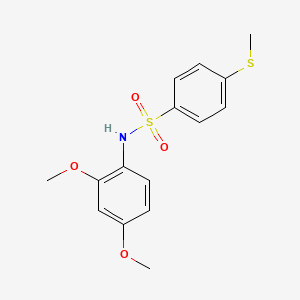
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide, also known as Leflunomide, is a synthetic drug that is used to treat autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. It was first approved by the FDA in 1998 and has been widely used since then.
作用机制
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide inhibits the activity of dihydroorotate dehydrogenase (DHODH), which is an enzyme involved in the de novo synthesis of pyrimidines. This results in the depletion of pyrimidine nucleotides, which are essential for the proliferation of lymphocytes. 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide also inhibits the production of cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. It can reduce the production of autoantibodies, which are antibodies that target the body's own tissues. 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide can also reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation and joint damage. In addition, 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide can increase the production of anti-inflammatory cytokines, which can further reduce inflammation.
实验室实验的优点和局限性
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it easier to design experiments and interpret results. It is also readily available and relatively inexpensive. However, 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has a long half-life, which can make it difficult to assess the effects of short-term treatments.
未来方向
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide. One area of research is the development of new formulations of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide that can improve its bioavailability and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide treatment. This can help to personalize treatment and improve outcomes for patients. Finally, there is a need for more research on the long-term effects of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide on disease progression and patient outcomes.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide involves the reaction of 4-chloro-3-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetophenone. This compound is then reacted with furfuraldehyde and hydrazine hydrate to obtain 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide, which is 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has been extensively studied for its therapeutic effects on various autoimmune diseases. It has been shown to inhibit the proliferation of T and B lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide also has anti-inflammatory properties and can reduce the production of cytokines that promote inflammation. It has been used as a second-line therapy for rheumatoid arthritis and has been shown to be effective in reducing disease activity and improving joint function.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-furan-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-10-6-12(2-3-13(10)15)20-9-14(18)17-16-7-11-4-5-19-8-11/h2-8H,9H2,1H3,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUXEGSOHGGOH-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-3-ylmethylidene]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5851097.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)


